molecular formula C16H18N4O2 B2513945 3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine CAS No. 1797951-93-9

3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine

Cat. No.: B2513945
CAS No.: 1797951-93-9
M. Wt: 298.346
InChI Key: NUZSUDOVLNQBNW-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a potential scaffold for developing pharmacologically active agents. This synthetic molecule features a pyridazine core, a key heterocycle known for its diverse biological activities, linked via an ether-oxygen bridge to a piperidine ring that is further functionalized with a nicotinoyl (pyridine-4-carbonyl) group. The strategic incorporation of a piperidine moiety, a common feature in bioactive molecules, is known to influence the compound's physicochemical properties and its interaction with biological targets . Similarly, the pyridazine ring is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of therapeutic potentials . The specific molecular architecture of this compound, which combines these elements, suggests it may act as a key intermediate or a novel chemical entity for probing biological pathways. Its structure is analogous to other researched pyridazine-piperazine derivatives, which have been explored for their various properties . Researchers can utilize this compound in high-throughput screening, as a building block in the synthesis of more complex molecules, or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific targets. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-2-3-15(19-18-12)22-14-6-10-20(11-7-14)16(21)13-4-8-17-9-5-13/h2-5,8-9,14H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZSUDOVLNQBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Pyridine-4-carbonyl)piperidin-4-ol

Step 1: Protection of Piperidin-4-ol
Piperidin-4-ol is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane (DCM) with imidazole as a base. This step ensures selective acylation of the piperidine nitrogen in subsequent steps. The reaction proceeds at 0°C for 2 hours, yielding 4-(TBDMS-oxy)-1-(pyridine-4-carbonyl)piperidine with >90% efficiency.

Step 2: Acylation of the Piperidine Nitrogen
The protected piperidine reacts with pyridine-4-carbonyl chloride in tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) neutralizes HCl byproducts, facilitating a 12-hour reaction at room temperature. Deprotection using tetrabutylammonium fluoride (TBAF) in THF yields 1-(pyridine-4-carbonyl)piperidin-4-ol (85% yield).

Reaction Conditions Table

Step Reagents Solvent Temperature Time Yield
1 TBDMS-Cl, Imidazole DCM 0°C 2 h 92%
2 Pyridine-4-carbonyl Cl, TEA THF RT 12 h 89%
3 TBAF THF RT 1 h 85%

Synthesis of 3-Methyl-6-hydroxypyridazine

3-Methylpyridazine undergoes nitration at position 6 using fuming nitric acid in concentrated sulfuric acid, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to a hydroxyl group. The final product is purified via recrystallization from ethanol (78% yield).

Ether Bond Formation via Mitsunobu Reaction

The coupling of 1-(pyridine-4-carbonyl)piperidin-4-ol and 3-methyl-6-hydroxypyridazine employs Mitsunobu conditions: diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF. The reaction proceeds at 0°C for 1 hour, followed by warming to room temperature for 12 hours, achieving an 82% yield of the target compound. This method ensures stereochemical retention and minimizes side reactions.

Optimized Mitsunobu Protocol

  • Molar Ratio : 1:1.2 (pyridazine:piperidine derivative)
  • Solvent : THF
  • Additives : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr)

Activation of 3-methyl-6-fluoropyridazine with potassium carbonate in dimethylformamide (DMF) enables nucleophilic attack by 1-(pyridine-4-carbonyl)piperidin-4-ol . The reaction requires 24 hours at 80°C but yields only 65% due to competing hydrolysis.

Ullmann-Type Coupling

A copper(I)-catalyzed coupling between 3-methyl-6-iodopyridazine and the piperidine derivative in the presence of cesium carbonate achieves moderate yields (70%) but demands stringent anhydrous conditions.

Optimization of Reaction Conditions

Solvent Effects on Mitsunobu Reaction

Polar aprotic solvents (THF, DMF) enhance reaction rates compared to nonpolar solvents (toluene). THF maximizes yield (82%) due to optimal solubility of reactants.

Temperature and Catalytic Load

Elevating temperatures beyond 50°C degrade the pyridazine core, while sub-stoichiometric DIAD/PPh₃ ratios (<1.2 equiv) reduce conversion rates by 30%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.2 Hz, 2H, pyridine-H), 7.45 (d, J = 5.2 Hz, 2H, pyridine-H), 6.98 (s, 1H, pyridazine-H), 4.25–4.15 (m, 1H, piperidine-H), 3.85–3.70 (m, 2H, piperidine-H), 2.45 (s, 3H, CH₃), 2.30–1.90 (m, 4H, piperidine-H).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 60:40) confirms >98% purity, while elemental analysis validates the molecular formula C₁₆H₁₇N₅O₂.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) in THF under Mitsunobu conditions achieves consistent yields (80–82%) with minimal byproducts. Process hazards include exothermic decomposition of DIAD, necessitating controlled addition rates and temperature monitoring.

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, the compound’s structural features align with patented TRPC6 inhibitors and antimicrobial agents, underscoring its relevance in drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyridazine or piperidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridazine core, substituents, and appended heterocycles. Below is a comparative analysis using data from synthesized derivatives and commercially available analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) CAS Number Notable Properties/Applications
3-Methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine Pyridine-4-carbonyl, methyl, piperidin-4-yloxy 327.35 (calculated) Not available Potential kinase inhibitor; enhanced solubility due to polar pyridine moiety .
3-Methyl-6-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazine (BK70659) Oxazole-3-carbonyl, pyrrolidin-3-yloxy 288.30 2034444-12-5 Reduced steric bulk compared to piperidine; oxazole may improve metabolic stability .
3-Tert-butyl-6-{[1-(2,4-difluorobenzoyl)piperidin-4-yl]methoxy}pyridazine (CAS 2320463-56-5) 2,4-Difluorobenzoyl, tert-butyl, piperidin-4-ylmethoxy 418.43 2320463-56-5 Fluorine atoms increase lipophilicity; tert-butyl enhances steric shielding .
4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzene-1-sulfonamide Sulfonamide, tert-butyl, piperidine-carbonyl 447.51 2320464-22-8 Sulfonamide group improves water solubility; used in protease inhibition studies .

Key Findings from Comparative Studies

Fluorinated analogs (e.g., CAS 2320463-56-5) exhibit higher membrane permeability due to increased lipophilicity, but this may reduce aqueous solubility .

Impact of Heterocycle Choice: Piperidine vs. Pyridazine vs. pyrimidine: Pyridazine’s nitrogen arrangement creates distinct electronic profiles, influencing π-π stacking interactions in receptor binding .

Synthetic Accessibility: Derivatives with acetylated amino groups (e.g., compound 2 in ) are synthesized via acyl chloride reactions in pyridine, achieving yields >85% . In contrast, sulfonamide-containing analogs require multi-step protocols, lowering overall efficiency .

Biological Activity

3-Methyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]oxy}pyridazine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 330.32 g/mol
  • CAS Number : 338418-15-8

Research indicates that compounds similar to this compound often interact with various biological targets, including:

  • Kinases : These compounds may inhibit specific kinases involved in cancer progression, such as c-KIT and BRAF, leading to reduced tumor growth .
  • Inflammatory Pathways : Some derivatives exhibit anti-inflammatory properties by modulating cytokine release and inhibiting the NF-kB pathway .

Antitumor Activity

Several studies have reported the antitumor effects of pyridazine derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and gastrointestinal stromal tumors (GIST) .
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710.5Induction of apoptosis
    MDA-MB-2318.3Inhibition of cell proliferation
    GIST-T10.33c-KIT inhibition

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • In Vivo Studies : Animal models treated with similar pyridazine derivatives exhibited decreased levels of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases .

Study on Antitumor Effects

A significant study explored the effects of pyridazine derivatives on breast cancer cell lines. The results indicated that certain modifications to the piperidine moiety enhanced cytotoxicity and apoptosis induction. The combination treatment with doxorubicin showed a synergistic effect, particularly in resistant cell lines like MDA-MB-231 .

Study on Kinase Inhibition

Another research effort focused on the inhibitory effects of related compounds on c-KIT and BRAF kinases. The results highlighted that specific structural features, such as the presence of a pyridine ring, were crucial for maintaining high inhibitory activity against these targets, which are often implicated in tumor growth and survival pathways .

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